molecular formula C17H19BN2O3 B7358940 (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid

(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid

Cat. No. B7358940
M. Wt: 310.2 g/mol
InChI Key: OEEOCEPPNULAFU-UHFFFAOYSA-N
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Description

(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid, also known as THQ-B, is a boronic acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. THQ-B is a small molecule that has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin.

Mechanism of Action

The mechanism of action of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid involves its ability to inhibit the activity of various enzymes. Proteasome inhibitors block the degradation of proteins, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. Tyrosine kinase inhibitors block the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. Tubulin inhibitors block the polymerization of tubulin, leading to the disruption of microtubule function and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory activity, which may be useful for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid is its potent inhibitory activity against a variety of enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Additionally, this compound may have potential applications in the treatment of autoimmune disorders, and further studies are needed to explore this possibility.

Synthesis Methods

The synthesis of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The starting materials for the synthesis of this compound include 2-amino-5,6,7,8-tetrahydroquinoline and 4-bromobenzeneboronic acid. The intermediate compounds are formed by reacting the starting materials with various reagents, such as potassium carbonate, N,N-dimethylformamide, and palladium acetate. The final coupling reaction is achieved by reacting the intermediate compounds with 4-(chloromethyl)phenyl isocyanate in the presence of a base. The resulting product is this compound, which can be purified by column chromatography.

Scientific Research Applications

(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin. Proteasome inhibitors have been used for the treatment of cancer, and this compound has been shown to exhibit potent antitumor activity in vitro and in vivo. Tyrosine kinase inhibitors have been used for the treatment of various diseases, including cancer and autoimmune disorders. This compound has been shown to exhibit potent inhibitory activity against several tyrosine kinases, including Src, Abl, and EGFR. Tubulin inhibitors have been used for the treatment of cancer, and this compound has been shown to exhibit potent inhibitory activity against tubulin polymerization.

properties

IUPAC Name

[4-(5,6,7,8-tetrahydroquinolin-2-ylmethylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BN2O3/c21-17(13-5-8-14(9-6-13)18(22)23)19-11-15-10-7-12-3-1-2-4-16(12)20-15/h5-10,22-23H,1-4,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEOCEPPNULAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=NC3=C(CCCC3)C=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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